molecular formula C25H27Cl3FN7 B10830071 AHR antagonist 5

AHR antagonist 5

Cat. No.: B10830071
M. Wt: 550.9 g/mol
InChI Key: SRGGKFXUJGRKIJ-NMRXSTGRSA-N
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Description

AHR antagonist 5 is a potent and orally active compound that targets the aryl hydrocarbon receptor (AHR). The aryl hydrocarbon receptor is a ligand-activated transcription factor involved in various biological processes, including the regulation of immune responses, cell proliferation, and differentiation. This compound has shown significant potential in inhibiting tumor growth, particularly when combined with checkpoint inhibitors such as anti-PD-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AHR antagonist 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general synthetic approaches involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

AHR antagonist 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Mechanism of Action

AHR antagonist 5 exerts its effects by binding to the aryl hydrocarbon receptor, thereby inhibiting its activation. The aryl hydrocarbon receptor is involved in various signaling pathways, including those regulating immune responses and cell proliferation. By blocking the activation of the aryl hydrocarbon receptor, this compound can modulate the expression of target genes and influence cellular processes. This mechanism of action is particularly relevant in the context of cancer, where the inhibition of the aryl hydrocarbon receptor can reduce immune suppression and enhance anti-tumor immune responses .

Properties

Molecular Formula

C25H27Cl3FN7

Molecular Weight

550.9 g/mol

IUPAC Name

(3R)-N-[2-(5-fluoropyridin-3-yl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine;trihydrochloride

InChI

InChI=1S/C25H24FN7.3ClH/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22;;;/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32);3*1H/t17-;;;/m1.../s1

InChI Key

SRGGKFXUJGRKIJ-NMRXSTGRSA-N

Isomeric SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.Cl.Cl.Cl

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.Cl.Cl.Cl

Origin of Product

United States

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